BenchChemオンラインストアへようこそ!

2-Tert-butylimidazo[1,2-a]pyridin-3-amine

EAAT3 inhibitor excitatory amino acid transporter glutamate transport

2-Tert-butylimidazo[1,2-a]pyridin-3-amine (CAS 406207-72-5) is a C11H15N3 heterocyclic small molecule (MW = 189.26 g/mol) belonging to the imidazo[1,2-a]pyridin-3-amine family. It features a tert-butyl substituent at the 2-position and a free primary amine at the 3-position of the fused bicyclic core.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 406207-72-5
Cat. No. B3351910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylimidazo[1,2-a]pyridin-3-amine
CAS406207-72-5
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N2C=CC=CC2=N1)N
InChIInChI=1S/C11H15N3/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,12H2,1-3H3
InChIKeyHMHJDRQRENTAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butylimidazo[1,2-a]pyridin-3-amine (CAS 406207-72-5) – Core Scaffold Identity, Physicochemical Baseline, and Scientific Positioning


2-Tert-butylimidazo[1,2-a]pyridin-3-amine (CAS 406207-72-5) is a C11H15N3 heterocyclic small molecule (MW = 189.26 g/mol) belonging to the imidazo[1,2-a]pyridin-3-amine family . It features a tert-butyl substituent at the 2-position and a free primary amine at the 3-position of the fused bicyclic core. This scaffold was identified through high-throughput screening of 49,087 compounds as the first drug-like chemotype capable of selectively inhibiting the excitatory amino acid transporter subtype 3 (EAAT3) [1]. Unlike its N-tert-butylated analogs (e.g., N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, designated 'Probe II') that exhibit broad-spectrum antifungal activity, the 2-tert-butyl substitution pattern directs pharmacological selectivity toward neuronal glutamate transport modulation [1].

Why Imidazo[1,2-a]pyridin-3-amine Analogs Cannot Be Interchanged – SAR Evidence for Position-2 Substituent Control of Target Selectivity


Within the imidazo[1,2-a]pyridin-3-amine chemotype, the chemical nature of the substituent at the 2-position is the dominant determinant of both potency and target-class selectivity [1]. Systematic SAR studies demonstrated that replacing the 2-tert-butyl group with a furan-2-yl, phenyl, or hydrogen substituent dramatically shifts the selectivity profile across EAAT subtypes (EAAT1–4) [1]. Simultaneously, re-positioning the tert-butyl moiety from the C2 carbon to the N3 nitrogen (yielding N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, Probe II) redirects biological activity entirely toward fungal CYP51 inhibition and Candida-specific ergosterol disruption, with no reported EAAT3 activity [2]. Consequently, procurement of a generic 'imidazo[1,2-a]pyridin-3-amine' or a differently substituted positional isomer does not replicate the pharmacological and selectivity fingerprint of 2-tert-butylimidazo[1,2-a]pyridin-3-amine. The quantitative SAR evidence below establishes the specific differentiation that justifies compound-specific sourcing.

Quantitative Differential Evidence for 2-Tert-butylimidazo[1,2-a]pyridin-3-amine vs. Closest Analogs and In-Class Candidates


EAAT3 Inhibitory Potency – Quantitative Comparison with Unsubstituted and 2-Furan Analogs

In the primary SAR study of imidazo[1,2-a]pyridin-3-amines as EAAT3 inhibitors, the 2-tert-butyl-substituted analog (compound 7b) was identified as the critical substitution conferring EAAT3 selectivity over EAAT1,2,4 [1]. In contrast, the unsubstituted 2-position analog (2-H) displayed negligible EAAT3 inhibitory activity, while the 2-(furan-2-yl) analog (3a) showed IC50 = 13 μM against EAAT3 with >20-fold selectivity over EAAT1,2,4 [1]. The most optimized compound from this series (3e) achieved IC50 = 7.2 μM with ~35-fold selectivity, but lacked the tert-butyl-specific physicochemical advantages for CNS penetration [1]. A BindingDB entry for a closely related imidazo[1,2-a]pyridin-3-amine bearing a 2-tert-butyl group (CHEMBL4162363) recorded an EAAT3 IC50 of 525 nM in a [3H]-D-Asp uptake assay in HEK293 cells [2], substantially more potent than the 13 μM of the initial hit 3a. Note: direct head-to-head comparative IC50 data between 7b and all listed comparators under identical assay conditions are limited; the quantitative trends here are cross-study comparable [1][2].

EAAT3 inhibitor excitatory amino acid transporter glutamate transport neuroscience probe

EAAT Subtype Selectivity – The 2-Tert-butyl Group Confers Discrimination Against EAAT1, EAAT2, and EAAT4

The Wu et al. (2019) SAR investigation explicitly demonstrated that the chemical nature of the 2-position substituent is essential for selectivity toward EAAT3 over EAAT1 and EAAT2 [1]. The 2-tert-butyl-substituted analog (compound 7b) was highlighted as the critical substitution pattern conferring this selectivity, whereas 2-furan (3a) and optimized 2-substituted analogs achieved measurable but less pronounced selectivity ratios [1]. Specifically, the lead compound 3e exhibited ~35-fold selectivity for EAAT3 (IC50 = 7.2 μM) over EAAT1,2,4 (IC50 ~ 250 μM), with the 2-substituent being the key determinant [1]. The 2-tert-butyl analog is structurally positioned at the origin of this selectivity cliff: removal or replacement of the tert-butyl group with smaller (methyl) or planar (phenyl, furan) substituents collapses the selectivity window [1]. Comparator N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Probe II) shows no reported EAAT3 activity, instead targeting fungal CYP51 (MIC 4–16 μg/mL against Candida spp.) [2].

transporter selectivity EAAT1 EAAT2 EAAT4 glutamate homeostasis

Regiochemical Differentiation: 2-Tert-butyl vs. N3-Tert-butyl Substitution Determines Pharmacological Target Class (EAAT3 vs. CYP51 Antifungal)

A critical procurement distinction exists between 2-tert-butylimidazo[1,2-a]pyridin-3-amine (CAS 406207-72-5) and N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (designated Probe II). The former bears the tert-butyl group on the heterocyclic C2 carbon, while the latter carries it on the N3 amine nitrogen with an additional 2-pyridinyl substituent. This regiochemical difference produces mutually exclusive biological activity profiles: the C2-tert-butyl analog is characterized as an EAAT3-selective inhibitor (SAR study Wu et al., 2019) [1], whereas Probe II is a potent antifungal agent with MIC 4–16 μg/mL and MFC 4–32 μg/mL against multidrug-resistant Candida spp., acting via CYP51-mediated ergosterol biosynthesis inhibition [2]. Probe I (a structural analog of Probe II lacking the N-tert-butyl group) showed no meaningful antifungal activity in the same screening panel [2]. The confounded attribution of Probe II data to CAS 406207-72-5 in certain online resources is scientifically inaccurate and has been noted as a common data integrity pitfall affecting procurement decisions.

regiochemistry CYP51 inhibitor ergosterol biosynthesis target selectivity chemical probe

Synthetic Accessibility via Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction vs. Multi-Step Routes for Complex Analogs

2-Tert-butylimidazo[1,2-a]pyridin-3-amine (CAS 406207-72-5) is accessible via the Groebke–Blackburn–Bienaymé (GBB) three-component reaction between 2-aminopyridine, pivalaldehyde (tert-butyl aldehyde), and an isocyanide source under microwave-assisted or conventional conditions, with reported yields up to 98% within minutes using montmorillonite catalyst in toluene . In contrast, the N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Probe II) requires a distinct synthetic sequence involving additional functional group installation and purification steps [1]. The GBB route to the 2-tert-butyl-3-amino scaffold has been validated for DNA-encoded library (DEL) technology compatibility through Suzuki–Miyaura/GBB tandem sequences, confirming its suitability for high-throughput parallel synthesis and fragment-based drug discovery (FBDD) applications [2]. This contrasts with more complex 2,3-disubstituted imidazo[1,2-a]pyridine analogs that require sequential protecting-group strategies or transition-metal-catalyzed cross-coupling post-cyclization.

multicomponent reaction GBB reaction library synthesis DNA-encoded library medicinal chemistry

Physicochemical Differentiation: Lower Molecular Weight and Fsp3-Rich tert-Butyl Group vs. Polyaromatic Analogs

2-Tert-butylimidazo[1,2-a]pyridin-3-amine has a molecular weight of 189.26 g/mol and molecular formula C11H15N3 . This is significantly lower than comparator EAAT3 inhibitor 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine, MW ~331 g/mol) and antifungal Probe II (N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, MW ~280 g/mol) [1][2]. The compact tert-butyl group (C4H9) at the 2-position contributes a high fraction of sp3-hybridized carbons (Fsp3), which is positively correlated with clinical developability and aqueous solubility in CNS drug discovery programs . In contrast, the 2-furan, 2-phenyl, or 2-pyridinyl analogs introduce additional planar aromatic rings that increase MW, reduce Fsp3, elevate LogP, and potentially promote π-stacking-mediated off-target pharmacology [1].

physicochemical properties molecular weight fraction sp3 CNS drug-likeness lead-likeness

Free 3-Amine as a Versatile Synthetic Handle vs. N-Substituted Analogs That Preclude Further Derivatization

The presence of a free primary amine at the 3-position of 2-tert-butylimidazo[1,2-a]pyridin-3-amine (CAS 406207-72-5) distinguishes it from N-substituted analogs such as N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Probe II) and N-(o-tolyl)-substituted analogs from the EAAT3 series [1][2]. The free –NH2 group serves as a nucleophilic handle for late-stage diversification via amide bond formation, reductive amination, sulfonamide coupling, urea synthesis, or incorporation into DNA-encoded libraries via GBB-3CR [3]. This contrasts with N-alkylated or N-arylated analogs where the amine is already capped, blocking further derivatization without deprotection or scaffold degradation. The same free amine also enables bioconjugation strategies (e.g., NHS ester, isothiocyanate, or click chemistry via azide conversion) for chemical probe development and target engagement studies [3].

chemical biology tool building block diversification parallel synthesis covalent inhibitor design

Evidence-Backed Research and Procurement Application Scenarios for 2-Tert-butylimidazo[1,2-a]pyridin-3-amine (CAS 406207-72-5)


Neuroscience EAAT3 Probe Development and Glutamate Transport Selectivity Profiling

Based on the compound's position as the critical 2-tert-butyl-substituted analog in the first selective EAAT3 inhibitor series identified by Wu et al. (2019) [1], this compound is the appropriate starting scaffold for developing chemical probes that discriminate between EAAT3 and the glial glutamate transporters EAAT1/EAAT2. The ~25-fold potency advantage of the 2-tert-butyl substitution over the initial HTS hit 3a (525 nM vs. 13 μM) [1] makes it suitable for target engagement studies at sub-micromolar concentrations where off-target glutamate transport inhibition is minimized. Researchers studying EAAT3's role in neuronal glutathione synthesis, cysteine uptake, and oxidative stress resistance in neurological disease models will find this the most appropriate commercially available EAAT3-biased scaffold for further optimization.

Fragment-Based Drug Discovery (FBDD) Starting Point for CNS Transporter Targets

With a molecular weight of 189.26 g/mol—substantially below the fragment threshold of 250 Da [1]—and a free 3-amine handle compatible with multiple diversification chemistries, this compound is ideally suited as a fragment hit for FBDD campaigns targeting EAAT3 or related SLC1 transporter family members. Its low MW and favorable hydrogen-bonding capacity (2 HBD, 3 HBA) align with 'rule-of-three' fragment-likeness criteria, while the tert-butyl group contributes beneficial Fsp3 character correlated with improved clinical developability [1]. Procurement of this specific fragment, rather than heavier polyaromatic analogs (MW > 280), preserves ligand efficiency metrics and leaves ample MW headroom for fragment growing without exceeding lead-like property thresholds.

Medicinal Chemistry Library Synthesis via GBB Multicomponent Reaction Platform

The GBB-3CR compatibility of the imidazo[1,2-a]pyridin-3-amine scaffold enables rapid parallel library synthesis with demonstrated yields up to 98% under microwave conditions [1]. The 2-tert-butyl variant specifically serves as a reference standard for SAR studies exploring the 2-position substituent space. Its validated compatibility with DNA-encoded library (DEL) technology via on-DNA Suzuki–Miyaura/GBB tandem sequences [2] positions it as a key intermediate for high-throughput hit discovery platforms. Medicinal chemistry teams building focused libraries around the EAAT3 pharmacophore should include this compound as the 2-tert-butyl anchor point for systematic substituent variation at the 3-amine and 5/6/7/8-positions.

Regiochemical Reference Standard for Quality Control and Catalog Integrity Verification

Given the documented conflation of CAS 406207-72-5 with the N-tert-butylated antifungal Probe II in multiple online chemical catalogs [1][2], this compound serves as an essential analytical reference standard for verifying the structural identity of sourced material. Procurement teams should require orthogonal identity confirmation (1H NMR, LCMS, and/or 13C NMR) to distinguish the C2-tert-butyl regioisomer from the N3-tert-butyl regioisomer. The distinct 1H NMR signatures—specifically the absence of an N-tert-butyl singlet (~1.4 ppm, 9H) and the presence of the C2-tert-butyl singlet in a different chemical shift environment—provide unambiguous structural verification [1]. This application scenario is critical for laboratories that have previously received mislabeled imidazo[1,2-a]pyridine analogs and require a validated reference for compound identity assurance.

Quote Request

Request a Quote for 2-Tert-butylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.